molecular formula C10H8BrNO3 B134377 N-(2-Bromoethoxy)phthalimide CAS No. 5181-35-1

N-(2-Bromoethoxy)phthalimide

Cat. No. B134377
CAS RN: 5181-35-1
M. Wt: 270.08 g/mol
InChI Key: OCWDBKQNNKCYCJ-UHFFFAOYSA-N
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Description

N-(2-Bromoethoxy)phthalimide is a chemical compound that is structurally related to phthalimide derivatives. These derivatives are known for their diverse applications in organic synthesis and material science. The compound is characterized by the presence of a phthalimide group and a 2-bromoethoxy substituent.

Synthesis Analysis

The synthesis of N-(2-Bromoethoxy)phthalimide-like compounds typically involves the reaction of phthalimide with halogenated precursors. For instance, N-(2-Chloroethyl)phthalimide can be synthesized via the Gabriel reaction, where potassium phthalimide reacts with dichloroethane in the presence of a catalyst . Similarly, N-(2-Bromoethyl)phthalimide derivatives can be obtained by reacting phthalimide with a bromoalkyl halide .

Molecular Structure Analysis

The molecular structure of N-(2-Bromoethoxy)phthalimide can be inferred from related compounds. For example, the crystal structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide shows that the phthalimide group tends to be nearly planar and can form various angles with substituent groups . Density functional theory (DFT) calculations provide insights into the geometrical parameters, which are in good agreement with experimental data for similar compounds .

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions. For instance, halogenation reactions can be performed on N-(3-methylbut-2-enyl)phthalimide to yield halogenated products . The reactivity of the bromoethyl group in N-(2-Bromoethoxy)phthalimide would allow for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Bromoethoxy)phthalimide can be deduced from studies on similar compounds. Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide detailed information on the vibrational modes of the molecule . The electronic absorption spectra can be influenced by the nature and number of substituents on the phthalimide core . Theoretical calculations, such as HOMO-LUMO analyses, give insights into the electronic properties and charge transfer within the molecule . Additionally, the non-linear optical (NLO) properties and molecular electrostatic potential (MEP) surface analysis can reveal information about the molecule's reactivity and interaction with other species .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(2-Bromoethoxy)phthalimide and related compounds have been utilized in various chemical synthesis processes. For instance, its derivative, N-(silatranylpropyl)phthalimide, has been synthesized and characterized for its electronic absorption and antimicrobial properties (Singh et al., 2015). Another study explored the solvation dynamics of 4-(N-Bromoacetylamino)-phthalimide, a probe covalently bound to a protein and in an AOT microemulsion, highlighting its unique photophysical properties (Mandal et al., 2002).

Development of Novel Compounds

N-(2-Bromoethoxy)phthalimide is used in the development of novel compounds. For example, the synthesis of an unusual aminal derivative from a misdirected Gabriel synthesis involved N-(2-Bromoethyl)phthalimide (Press et al., 1985). The compound was also employed in creating l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones, indicating its role in complex organic syntheses (Warawa & Ceccarelli, 1998).

Pharmaceutical and Biological Research

In the realm of pharmaceutical and biological research, studies have been conducted on derivatives of N-(2-Bromoethoxy)phthalimide. For instance, a study on N-(sulfonyloxy)phthalimides and analogues revealed their potent inactivation of serine proteases, suggesting pharmaceutical applications (Neumann & Gütschow, 1994). Additionally, a novel phthalimide analog was researched for its potential to ameliorate hepatic injury in mice, highlighting its therapeutic implications (El-Aarag et al., 2021).

Analytical and Materials Science

In analytical and materials science, the rotational isomers and vibrational assignments of N-(2 Bromoethyl) phthalimide have been studied, along with its non-linear optical properties and molecular electrostatic potential surface (Karthick et al., 2011). This research provides insights into the physical and chemical properties of the compound, relevant for material science applications.

Safety And Hazards

N-(2-Bromoethoxy)phthalimide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

N-(2-Bromoethoxy)phthalimide is primarily used in research and is not intended for diagnostic or therapeutic use . Its potential for future applications largely depends on the outcomes of ongoing research and development efforts in the field of organic synthesis .

properties

IUPAC Name

2-(2-bromoethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWDBKQNNKCYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199763
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethoxy)phthalimide

CAS RN

5181-35-1
Record name 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5181-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
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Synthesis routes and methods I

Procedure details

2-(2-Bromo-ethoxy)-isoindole-1,3-dione is prepared from 1,2-dibromoethane and N-hydroxyphthalimide as described in WO 00/18790, and is then subjected to the procedure in J. Org. Chem., 1963, 28, 1604 to yield the desired product.
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Synthesis routes and methods II

Procedure details

N-(2-Bromoethoxy)phthalimide was synthesised by a modification of the procedure of Bauer and Suresh (Bauer et al 1963). N-Hydroxyphthalimide (80 g, 0.49 mol), triethylamine (150 mL, 1.08 mol), and 1,2-dibromoethane (175 mL, 2.30 mol) were combined in DMF (575 mL) and stirred at room temperature overnight. Solids were filtered and washed with DMF and the filtrate was diluted with water (4.0 L) and the resulting precipitate filtered, dissolved in EtOAc (500 mL), and washed with 1 N HCl (2×100 mL), water (1×100 mL), and dried over MgSO4. Volatiles were removed in vacuo, and the resulting solid recrystallised from 95% EtOH to give (9) as a white solid (87.1 g, 70%): mp. 94-96° C.; lit. mp. 94-96° C. 1H NMR (CDCl3): δ 7.82 (m, 4H), 4.49 (t, 2H, J=6.9 Hz), 3.65 (t, 2H, J=6.9 Hz).
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DM Brown, PF Coe, DPL Green - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
1-(2-Amino-oxyethyl)cytosine (III) has been prepared from 4-methylthio-1-(2-phthalimido-oxyethyl)-pyrimidin-2(1H)-one (II) and methanolic ammonia. Methylation of a protected …
Number of citations: 4 pubs.rsc.org
S Park, MR Lee, I Shin - Bioconjugate Chemistry, 2009 - ACS Publications
Carbohydrate microarrays have received great attention as high-throughput analytic tools in studies of carbohydrate-mediated biological processes. Most of the methods employed to …
Number of citations: 103 pubs.acs.org
CE Weller, C Chatterjee - Expressed Protein Ligation: Methods and …, 2020 - Springer
The posttranslational modification of cellular proteins by ubiquitin (Ub), called ubiquitylation, is indispensable for the normal growth and development of eukaryotic organisms. In order …
Number of citations: 5 link.springer.com
LE Canne, SJ Bark, SBH Kent - Journal of the American Chemical …, 1996 - ACS Publications
A more general approach to native (amide-forming) chemical ligation of unprotected peptide segments is described that extends the technique beyond the previously reported X-Cys …
Number of citations: 341 pubs.acs.org
CE Weller, A Dhall, F Ding, E Linares… - Nature …, 2016 - nature.com
Access to protein substrates homogenously modified by ubiquitin (Ub) is critical for biophysical and biochemical investigations aimed at deconvoluting the myriad biological roles for Ub. …
Number of citations: 66 www.nature.com
DM Brown, CM Taylor - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The synthesis of cytosines and uracils carrying the following substituents on N-1 is described: 2-mercaptoethyl (as the disulphide), 2-amino-oxyethyl, 3-carboxypropyl, 3-hydroxypropyl, 3…
Number of citations: 2 pubs.rsc.org
CE Weller - 2017 - digital.lib.washington.edu
Eukaryotic DNA is packaged into chromatin, which consists of a fundamental repeating unit, the nucleosome, and its associated proteins. Nucleosomes are made up of histone protein …
Number of citations: 0 digital.lib.washington.edu
EL Schumann, RV Heinzelman, ME Greig… - Journal of Medicinal …, 1964 - ACS Publications
Hydroxylamine Chemistry. IV. O-Aralkylhydroxylamines Page 1 May, 1964 Hydroxylamines. IV 329 solved by the addition of about 20 ml. of ether. Then 2 A" ammonia was added until …
Number of citations: 38 pubs.acs.org

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